molecular formula C21H24N2O3 B4674723 N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

Cat. No.: B4674723
M. Wt: 352.4 g/mol
InChI Key: XPHAKLRSIWUHCP-UYRXBGFRSA-N
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Description

N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is a complex organic compound that features a combination of functional groups, including an isobutylamino group, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Vinyl Intermediate: The initial step involves the formation of a vinyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Introduction of the Isobutylamino Group: The vinyl intermediate is then subjected to a nucleophilic substitution reaction with isobutylamine, introducing the isobutylamino group.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((Isopropylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
  • N-(1-((Isobutylamino)carbonyl)-2-(4-hydroxyphenyl)vinyl)benzamide
  • N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)aniline

Uniqueness

N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)14-22-21(25)19(13-16-9-11-18(26-3)12-10-16)23-20(24)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25)(H,23,24)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHAKLRSIWUHCP-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
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N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
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N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
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N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

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